molecular formula C29H35BrN2O2S B14857620 2-{[1-(10-Carboxylatodecyl)-1,4-dihydroquinolin-4-ylidene]methyl}-3-methyl-1,3-benzothiazol-3-ium hydrobromide

2-{[1-(10-Carboxylatodecyl)-1,4-dihydroquinolin-4-ylidene]methyl}-3-methyl-1,3-benzothiazol-3-ium hydrobromide

Cat. No.: B14857620
M. Wt: 555.6 g/mol
InChI Key: HVIUKFSPRKFJIZ-UHFFFAOYSA-N
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Description

This compound is a benzothiazolium-based salt featuring a 1,4-dihydroquinoline scaffold substituted with a 10-carboxylatodecyl chain. The benzothiazolium moiety is methylated at the 3-position and further functionalized with a hydrobromide counterion.

Properties

Molecular Formula

C29H35BrN2O2S

Molecular Weight

555.6 g/mol

IUPAC Name

11-[4-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]undecanoate;hydrobromide

InChI

InChI=1S/C29H34N2O2S.BrH/c1-30-26-16-11-12-17-27(26)34-28(30)22-23-19-21-31(25-15-10-9-14-24(23)25)20-13-7-5-3-2-4-6-8-18-29(32)33;/h9-12,14-17,19,21-22H,2-8,13,18,20H2,1H3;1H

InChI Key

HVIUKFSPRKFJIZ-UHFFFAOYSA-N

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C\C3=CC=[N+](C4=CC=CC=C34)CCCCCCCCCCC(=O)[O-].Br

Canonical SMILES

CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CCCCCCCCCCC(=O)[O-].Br

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[1-(10-Carboxylatodecyl)-1,4-dihydroquinolin-4-ylidene]methyl}-3-methyl-1,3-benzothiazol-3-ium hydrobromide typically involves multiple steps. The process begins with the preparation of the quinoline and benzothiazole precursors. These precursors are then subjected to a series of condensation reactions under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The quinoline and benzothiazole moieties can be oxidized under specific conditions, leading to the formation of quinoline N-oxide and benzothiazole S-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to its dihydro form, while the benzothiazole moiety can be reduced to benzothiazoline.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinoline or benzothiazole rings are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[1-(10-Carboxylatodecyl)-1,4-dihydroquinolin-4-ylidene]methyl}-3-methyl-1,3-benzothiazol-3-ium hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials, such as polymers and dyes, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of 2-{[1-(10-Carboxylatodecyl)-1,4-dihydroquinolin-4-ylidene]methyl}-3-methyl-1,3-benzothiazol-3-ium hydrobromide involves its interaction with specific molecular targets. The quinoline and benzothiazole moieties can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Benzothiazole Derivatives

N-(4-bromo-3-methylphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide Key Differences: Lacks the dihydroquinoline and carboxylate-decyl chain but includes a sulfonamide group. Properties: Exhibits distinct reactivity due to the sulfone group, which enhances electrophilicity compared to the benzothiazolium cation in the target compound .

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide Key Differences: Shares a dihydroquinoline moiety but replaces the carboxylate-decyl chain with a sulfonylbenzamide group.

Quinazoline and Thiazole Hybrids

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide Key Differences: Incorporates a quinazolinone core instead of dihydroquinoline and uses a pyridinylmethyl benzamide substituent. Properties: The quinazolinone system is associated with kinase inhibition, whereas the target compound’s dihydroquinoline may favor redox activity .

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate Key Differences: Replaces the benzothiazolium ring with a pyranone-thiazole hybrid. Properties: The benzoate ester enhances lipophilicity, contrasting with the hydrophilic carboxylate in the target compound .

Comparative Data Table

Compound Class Key Functional Groups Solubility Profile Notable Biological Activities
Target Compound Benzothiazolium, carboxylate-decyl Amphiphilic (polar/nonpolar) Potential membrane interaction
N-(4-bromo-3-methylphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide Benzothiazole sulfonamide Moderate polarity Enzyme inhibition (hypothetical)
Quinazolinone derivatives Quinazolinone, sulfanylidene Low to moderate Kinase inhibition
Thiazole-pyranone hybrids Thiazole, benzoate ester Lipophilic Antimicrobial activity

Research Findings and Implications

  • Hydrobromide Counterion : The hydrobromide salt likely improves aqueous solubility compared to neutral benzothiazole derivatives, a critical factor for bioavailability in drug development .
  • Carboxylate-Decyl Chain : The long alkyl chain with a terminal carboxylate may enable micelle formation or interaction with lipid bilayers, suggesting applications in drug delivery or surface chemistry .
  • Dihydroquinoline Backbone: This redox-active moiety could confer antioxidant or pro-oxidant properties, depending on the electronic environment, as seen in related quinoline derivatives .

Future Research Directions

Synthetic Optimization : Adapt methodologies from and to synthesize the compound and validate its structure via X-ray crystallography (using tools like SHELXL or WinGX ).

Biological Screening: Prioritize assays for antimicrobial, anticancer, or anti-inflammatory activity, leveraging known activities of benzothiazole and quinoline analogues .

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